molecular formula C13H22N2O B13222391 4-[(4-tert-Butyl-1,3-oxazol-2-yl)methyl]piperidine

4-[(4-tert-Butyl-1,3-oxazol-2-yl)methyl]piperidine

Cat. No.: B13222391
M. Wt: 222.33 g/mol
InChI Key: XWYQHFGEKDPWMJ-UHFFFAOYSA-N
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Description

4-[(4-tert-Butyl-1,3-oxazol-2-yl)methyl]piperidine is a chemical compound with the molecular formula C13H22N2O It is known for its unique structure, which includes a piperidine ring substituted with a tert-butyl group and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-tert-Butyl-1,3-oxazol-2-yl)methyl]piperidine typically involves the reaction of piperidine derivatives with tert-butyl-substituted oxazole compounds. One common method includes the use of tert-butyl-4-hydroxypiperidine-1-carboxylate as a starting material, which undergoes a series of reactions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-tert-Butyl-1,3-oxazol-2-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of piperidine derivatives with different functional groups.

Scientific Research Applications

4-[(4-tert-Butyl-1,3-oxazol-2-yl)methyl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-tert-Butyl-1,3-oxazol-2-yl)methyl]piperidine involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as an ATP-competitive inhibitor of cyclin-dependent kinases (CDK2, CDK7, and CDK9), which play crucial roles in cell cycle regulation and cancer progression . The compound’s structure allows it to bind to the active sites of these kinases, inhibiting their activity and leading to the suppression of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-tert-Butyl-1,3-oxazol-2-yl)methyl]piperidine is unique due to its specific combination of a piperidine ring with a tert-butyl-substituted oxazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

4-tert-butyl-2-(piperidin-4-ylmethyl)-1,3-oxazole

InChI

InChI=1S/C13H22N2O/c1-13(2,3)11-9-16-12(15-11)8-10-4-6-14-7-5-10/h9-10,14H,4-8H2,1-3H3

InChI Key

XWYQHFGEKDPWMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=COC(=N1)CC2CCNCC2

Origin of Product

United States

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